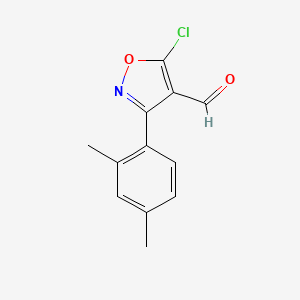
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, or (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one, is an organic compound with a variety of uses in scientific research. It is known to be an important intermediate in the synthesis of several drugs and has been studied extensively in the context of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one has been studied extensively in the context of its biochemical and physiological effects. It has been used as a starting material in the synthesis of several drugs, including anti-inflammatory agents, anticonvulsants, and anti-tumor drugs. Additionally, it has been used in the synthesis of polymers, dyes, and other organic compounds.
Mecanismo De Acción
The exact mechanism of action of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one is still not fully understood. However, it is believed that it acts as an agonist at the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anticonvulsant properties, as well as to have an effect on the regulation of serotonin levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one in scientific research has several advantages. It is relatively easy to synthesize, and has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not very stable, and can degrade over time.
Direcciones Futuras
The potential future directions for (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one are numerous. Further research into its mechanism of action could lead to the development of new drugs and treatments. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs for the treatment of various diseases. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of synthesizing this compound. Finally, further research into its stability and solubility could lead to the development of new methods for storing and using this compound in laboratory experiments.
Métodos De Síntesis
The synthesis of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one is a multi-step process. First, 4-ethylphenylacetaldehyde is reacted with 5-methylfuran-2-carbaldehyde in the presence of a catalytic amount of piperidine to form the desired product. This reaction is carried out in a basic solution of ethanol, and the product is then isolated by column chromatography. The product can also be synthesized using a Knoevenagel condensation reaction between 4-ethylphenylacetaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide.
Propiedades
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUPKNAQWTXAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)







